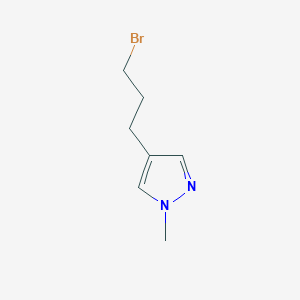

4-(3-bromopropyl)-1-methyl-1H-pyrazole

描述

4-(3-Bromopropyl)-1-methyl-1H-pyrazole is a brominated pyrazole derivative characterized by a methyl group at the 1-position and a 3-bromopropyl chain at the 4-position of the pyrazole ring. Its synthesis typically involves alkylation of a precursor pyrazole compound with 1,3-dibromopropane in the presence of anhydrous potassium carbonate (K₂CO₃) under reflux conditions . This compound serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry and materials science, due to its reactive bromopropyl side chain, which facilitates further functionalization.

属性

IUPAC Name |

4-(3-bromopropyl)-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2/c1-10-6-7(5-9-10)3-2-4-8/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFOGCDKQKBWMGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082065-79-9 | |

| Record name | 4-(3-bromopropyl)-1-methyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

4-(3-Bromopropyl)-1-methyl-1H-pyrazole is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.

This compound contains a bromopropyl group that can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. In biological systems, the bromine atom may interact with nucleophilic sites on proteins, potentially altering their functions. The pyrazole ring can also engage in hydrogen bonding and π-π interactions, which contribute to its binding affinity with biological targets .

Biological Activities

The compound has been studied for various biological activities, including:

- Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown promising results against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) indicating effectiveness .

- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects. Studies have demonstrated that pyrazole derivatives can inhibit pro-inflammatory cytokines like TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases .

- Cytotoxicity and Anticancer Activity : In vitro studies have reported cytotoxic effects against various cancer cell lines. For instance, related pyrazole compounds have shown IC50 values in the low micromolar range against human cancer cell lines such as HT-29 (colon cancer) and PC-3 (prostate cancer), indicating their potential as anticancer agents .

Efficacy in Biological Assays

Table 1 summarizes the IC50 values for several biological activities of pyrazole derivatives related to this compound:

Case Studies

A study conducted by Burguete et al. highlighted the synthesis and evaluation of a series of pyrazole derivatives, including those similar to this compound. The compounds were tested against the Mycobacterium tuberculosis strain H37Rv, demonstrating significant inhibition comparable to standard drugs like rifampin . Another investigation revealed that specific modifications to the pyrazole structure enhanced its potency against various cancer cell lines while maintaining a favorable safety profile in preliminary toxicity assays .

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 4-(3-bromopropyl)-1-methyl-1H-pyrazole, as antimicrobial agents. The compound has shown promising activity against various bacterial strains, including Mycobacterium tuberculosis. Its structural modifications have been linked to enhanced efficacy, making it a candidate for further development as an antitubercular agent .

Vasorelaxant Properties

A notable application of this compound is its use in synthesizing functionalized tetrazole-pyrazole compounds that exhibit vasorelaxant activity. One derivative demonstrated significant vasorelaxation effects comparable to verapamil, suggesting potential therapeutic uses in treating hypertension .

Synthesis and Functionalization

The synthesis of this compound can be achieved through various methods, including microwave-assisted reactions and hydrazine condensations. These methods allow for the introduction of diverse functional groups, enhancing the compound's versatility for further modifications .

Table 1: Synthesis Methods for Pyrazole Derivatives

In Vitro Studies

In vitro evaluations have shown that derivatives of this compound possess significant biological activities, including anti-inflammatory and analgesic effects. These properties make them suitable candidates for developing new therapeutic agents targeting inflammatory diseases .

Molecular Docking Studies

Molecular docking studies have been conducted to investigate the binding affinity of this compound derivatives to specific biological targets such as enzymes involved in disease pathways. These studies provide insights into the compound's mechanism of action and potential efficacy .

Case Studies

Case Study: Antitubercular Activity

A study focused on the synthesis of pyrazolo[3,4-b]pyridines demonstrated that derivatives with structural similarities to this compound exhibited promising antitubercular activity against resistant strains of Mycobacterium tuberculosis. The research emphasized the importance of structural modifications in enhancing biological activity .

Case Study: Vasorelaxant Effects

Another investigation into tetrazole-pyrazole compounds revealed that certain derivatives exhibited vasorelaxant properties, with one compound achieving a 70% relaxation effect at a concentration of . This study highlighted the therapeutic potential of pyrazole derivatives in cardiovascular diseases .

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key structural, synthetic, and functional differences between 4-(3-bromopropyl)-1-methyl-1H-pyrazole and related pyrazole derivatives.

Table 1: Comparison of this compound with Analogous Compounds

Key Structural and Functional Differences

Substituent Effects on Reactivity: The 3-bromopropyl chain in this compound enables nucleophilic substitution reactions, making it a valuable alkylating agent. Electron-withdrawing groups (e.g., CF₃ in 4-bromo-1-phenyl-5-CF₃-pyrazole) increase the acidity of the pyrazole N–H bond, influencing hydrogen-bonding interactions in drug design .

Synthetic Methodologies :

- Alkylation with dibromoalkanes (e.g., 1,3-dibromopropane) is a common route for introducing bromoalkyl chains, as seen in the target compound . Conversely, methylation using methyl iodide/sodium hydride is employed for methoxy-substituted derivatives .

- Copper-catalyzed cycloaddition is critical for synthesizing triazole analogs like 1-(3-bromopropyl)-4-(2-pyridyl)-1H-1,2,3-triazole, highlighting the versatility of click chemistry in modifying pyrazole-related scaffolds .

Applications in Drug Discovery :

- Bromine at the 4-position on the pyrazole ring (e.g., 4-bromo-1-phenyl-5-CF₃-pyrazole) is associated with enhanced bioactivity in antiviral and anticancer agents .

- Bromoalkyl side chains (e.g., in the target compound) are exploited in cross-coupling reactions to generate libraries of derivatives for high-throughput screening .

Table 2: Physical and Spectroscopic Data Comparison

准备方法

Direct Alkylation of 1-Methylpyrazole with 1,3-Dibromopropane

One common synthetic approach to this compound involves the nucleophilic substitution reaction of 1-methylpyrazole with 1,3-dibromopropane under basic conditions. This method introduces the 3-bromopropyl substituent at the 4-position of the pyrazole ring.

-

- Base: Potassium carbonate (K2CO3) or similar base

- Solvent: Dimethylformamide (DMF)

- Temperature: Typically room temperature to moderate heating

- Reaction time: Several hours to overnight

Mechanism:

The nitrogen atom at position 1 of pyrazole is methylated, and the nucleophilic site at position 4 undergoes alkylation by the bromopropyl moiety via an SN2 mechanism, displacing one bromide from 1,3-dibromopropane.Purification:

The crude product is purified by recrystallization or column chromatography to obtain the pure this compound.

This method is supported by analogous syntheses of bromopropyl-substituted pyrazoles, such as 4-(3-bromopropyl)-3,5-dimethyl-1H-pyrazole, which uses similar alkylation strategies with 1,3-dibromopropane and K2CO3 in DMF.

Phase Transfer Catalyst (PTC) Method

A more recent and efficient method employs phase transfer catalysis to facilitate the alkylation reaction, enhancing yield and purity.

-

- 1-Methylpyrazole is reacted with 1,3-dibromopropane in the presence of a phase transfer catalyst.

- The reaction is typically carried out in a biphasic system (organic and aqueous phases).

- The catalyst transfers the pyrazole anion from the aqueous to the organic phase, where it reacts with the alkylating agent.

-

- Improved reaction rates and yields.

- Mild reaction conditions.

- Easier workup and purification.

Characterization:

The product's structure and purity are confirmed by NMR spectroscopy (1H NMR, 13C NMR), consistent with the expected molecular formula C7H11BrN2 and molecular weight 203.08 g/mol.

Bromination of 4-(3-Hydroxypropyl)-1-methyl-1H-pyrazole

An alternative two-step approach involves:

- Preparation of 4-(3-hydroxypropyl)-1-methyl-1H-pyrazole via alkylation with 3-chloropropanol or 3-bromopropanol.

- Conversion of the hydroxy group to bromide using brominating agents such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr).

This method allows selective introduction of the bromopropyl group at the 4-position after initial hydroxyalkylation.

Summary of Preparation Methods and Conditions

Research Findings and Analytical Data

NMR Characterization:

The synthesized this compound is typically characterized by 1H NMR and 13C NMR spectroscopy, confirming the presence of the methyl group on N1, the bromopropyl chain at C4, and the pyrazole ring protons.Mass Spectrometry:

Molecular ion peaks correspond to the expected molecular weight of 203.08 g/mol, confirming the molecular formula C7H11BrN2.Purification:

Column chromatography on silica gel using ethyl acetate/hexane mixtures is commonly employed to isolate pure product.Yield: Yields vary depending on the method but generally range from moderate to high (60–90%), with phase transfer catalysis showing improved efficiency.

常见问题

Q. What are the established synthetic methodologies for preparing 4-(3-bromopropyl)-1-methyl-1H-pyrazole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves alkylation of 1-methyl-1H-pyrazole with 1-bromo-3-chloropropane under basic conditions (e.g., K₂CO₃ in DMF at 60°C). Optimization strategies include:

- Temperature control : Maintaining 0–5°C during bromoalkylation minimizes side reactions.

- Catalyst use : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction efficiency in biphasic systems .

- Palladium-catalyzed cross-coupling : For structurally related brominated pyrazoles, Pd(OAc)₂ with XPhos ligand in THF at 80°C achieves yields >85% .

Q. Table 1: Comparative Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Alkylation | 1-Bromo-3-chloropropane, K₂CO₃, DMF, 60°C | 72 | |

| Pd-catalyzed coupling | Pd(OAc)₂, XPhos, THF, 80°C | 85 | |

| Phase-transfer | TBAB, NaOH(aq), CH₂Cl₂, RT | 68 |

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H NMR shows distinct signals for N-CH₃ (δ 3.9 ppm) and BrCH₂CH₂CH₂ (δ 3.4–3.1 ppm). DEPT-135 confirms quaternary carbons.

- Mass spectrometry : HRMS-ESI (positive mode) provides exact mass confirmation (calculated [M+H]+ = 219.0084).

- X-ray crystallography : Single-crystal analysis resolves bond angles and halogen bonding, with R-factors <0.03 for analogous compounds .

Q. How should researchers design stability studies to assess degradation pathways under various storage conditions?

- Methodological Answer : Follow ICH Q1A guidelines:

- Thermal stress : 40°C/75% RH for 6 months.

- Photostability : UV exposure (ICH Q1B) to detect light-sensitive degradation.

- HPLC-MS monitoring : Identifies dehydrohalogenation products (e.g., allylic pyrazole derivatives). Buffered solutions (pH 4–8) minimize Br elimination .

Advanced Research Questions

Q. How can cross-coupling reactions modify the pyrazole ring of this compound for functional diversification?

- Methodological Answer : The bromopropyl chain serves as a leaving group for:

- Suzuki-Miyaura coupling : Introduce aryl/heteroaryl groups using Pd(PPh₃)₄ and Na₂CO₃ in toluene/ethanol (3:1) at 90°C.

- CuAAC click chemistry : Attach triazole moieties via copper(I)-catalyzed azide-alkyne cycloaddition, achieving 61% yield in THF/H₂O at 50°C .

- Buchwald-Hartwig amination : Employ XPhos ligand and Pd₂(dba)₃ to install amine functionalities .

Q. What computational approaches predict the reactivity and intermolecular interactions of this compound in supramolecular assemblies?

- Methodological Answer :

- Density Functional Theory (DFT) : B3LYP/6-311++G(d,p) level calculations model charge distribution, highlighting electrophilic regions on the bromopropyl chain.

- Molecular docking : AutoDock Vina simulates binding to neurological targets (e.g., mGluR5), with force fields adjusted for halogen bonding observed in crystallographic studies .

Q. What experimental strategies investigate the biological activity of this compound against neurological targets?

- Methodological Answer :

- Competitive radioligand assays : Use [³H]CP-55940 to assess cannabinoid receptor binding affinity, following protocols for arachidonyl ethanolamide analogs .

- Calcium imaging in SH-SY5Y cells : Measure intracellular Ca²⁺ flux to determine EC₅₀ values for receptor activation.

- Parallel molecular dynamics : Simulate 100 ns trajectories to predict binding modes to CRFR1 or mGluR5 receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。